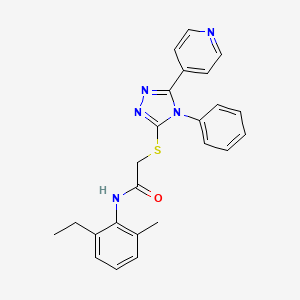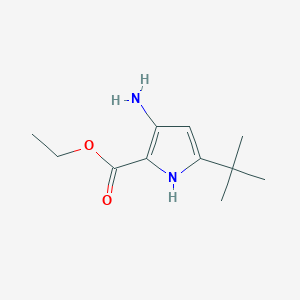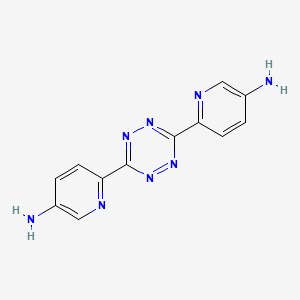
6,6'-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is a heterocyclic compound with the molecular formula C12H10N8. It is characterized by the presence of a tetrazine ring fused with two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) typically involves the reaction of 2-pyridinecarboxaldehyde with 4-aminopyridine under acidic conditions. The resulting imidazole derivative is then subjected to acid-base neutralization and heating to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted tetrazines and pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Similar structure but different substitution pattern.
3,6-Diphenyl-1,2,4,5-tetrazine: Contains phenyl groups instead of pyridine rings.
3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Another pyridine-substituted tetrazine with different positional isomerism.
Uniqueness
6,6’-(1,2,4,5-Tetrazine-3,6-diyl)bis(pyridin-3-amine) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
199384-86-6 |
|---|---|
Molecular Formula |
C12H10N8 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
6-[6-(5-aminopyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine |
InChI |
InChI=1S/C12H10N8/c13-7-1-3-9(15-5-7)11-17-19-12(20-18-11)10-4-2-8(14)6-16-10/h1-6H,13-14H2 |
InChI Key |
KHDCTHSMRPOYLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C2=NN=C(N=N2)C3=NC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









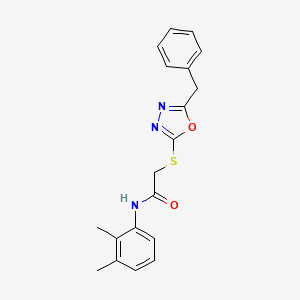
![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)
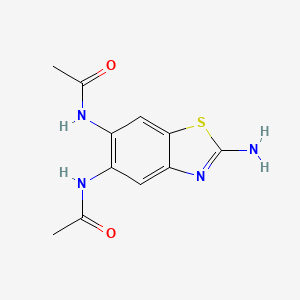
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)
